Cas no 24593-49-5 ((2R)-2-amino-2-(4-methoxyphenyl)acetic acid)

(2R)-2-Amino-2-(4-methoxyphenyl)acetic acid is a chiral non-proteinogenic amino acid derivative characterized by its stereospecific (R)-configuration and a 4-methoxyphenyl substituent. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantiomerically pure compounds. Its structural features, including the methoxy group and carboxylic acid functionality, make it useful for peptide modifications and as a building block for bioactive molecules. The high optical purity and well-defined stereochemistry ensure consistency in applications requiring precise chiral control. Suitable for use in asymmetric synthesis and medicinal chemistry, it offers researchers a reliable scaffold for designing targeted molecular structures.
(2R)-2-amino-2-(4-methoxyphenyl)acetic acid structure
24593-49-5 structure
Product Name:(2R)-2-amino-2-(4-methoxyphenyl)acetic acid
CAS No:24593-49-5
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD07371761
CID:913218
PubChem ID:90548
Update Time:2025-06-08

(2R)-2-amino-2-(4-methoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-2-(4-methoxyphenyl)acetic acid
    • (R)-4-methoxyphenylglycine
    • D-(-)-2-(4-methoxyphenyl)glycine
    • N-(4-methoxyphenyl)glycine
    • F78746
    • EINECS 246-333-7
    • DTXSID80179344
    • (R)-2-Amino-2-(4-methoxyphenyl)aceticacid
    • Benzeneacetic acid, alpha-amino-4-methoxy-, (alphaR)-
    • 24593-49-5
    • (2R)-2-amino-2-(4-methoxyphenyl)acetic acid
    • SCHEMBL7042339
    • 4-Methoxy-D-phenylglycine
    • CS-0302717
    • BS-50810
    • EN300-260087
    • AKOS006286303
    • D-4-METHOXYPHENYLGLYCINE
    • (2R)-amino(4-methoxyphenyl)acetic acid
    • NS00027699
    • (R)-AMINO(4-METHOXYPHENYL)ACETIC ACID
    • GXUAKXUIILGDKW-MRVPVSSYSA-N
    • MDL: MFCD07371761
    • Inchi: 1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1
    • InChI Key: GXUAKXUIILGDKW-MRVPVSSYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)[C@H](C(=O)O)N

Computed Properties

  • Exact Mass: 181.07389321g/mol
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 72.6Ų

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Additional information on (2R)-2-amino-2-(4-methoxyphenyl)acetic acid

Introduction to (2R)-2-amino-2-(4-methoxyphenyl)acetic Acid (CAS No. 24593-49-5)

(2R)-2-amino-2-(4-methoxyphenyl)acetic acid, with the CAS number 24593-49-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its chiral center and aromatic substituent, has garnered attention for its potential applications in drug development and therapeutic research. The presence of a methoxy group on the phenyl ring and the amino functionality at the alpha position makes it a versatile scaffold for designing novel bioactive molecules.

The< strong>structure of (2R)-2-amino-2-(4-methoxyphenyl)acetic acid is reminiscent of amino acid derivatives, which are widely recognized for their role in biological processes and as precursors to various pharmacologically active agents. The specific configuration at the chiral center, denoted as (2R), is crucial for its biological activity, influencing how it interacts with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in the development of< strong>chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. (2R)-2-amino-2-(4-methoxyphenyl)acetic acid exemplifies this trend, as its enantiomeric purity is essential for achieving the desired therapeutic outcomes. Advances in synthetic methodologies have enabled the efficient production of this compound, making it more accessible for research and development purposes.

The< strong>pharmacological properties of (2R)-2-amino-2-(4-methoxyphenyl)acetic acid have been extensively studied in various preclinical models. Research indicates that this compound exhibits promising activities in multiple therapeutic areas, including anti-inflammatory, analgesic, and neuroprotective effects. These findings are supported by a series of investigations that have explored its interaction with key biological pathways and targets.

One of the most compelling aspects of (2R)-2-amino-2-(4-methoxyphenyl)acetic acid is its potential as a< strong>building block for more complex drug molecules. By modifying its structure or appending additional functional groups, chemists can generate novel derivatives with enhanced biological activity or improved pharmacokinetic profiles. This flexibility makes it an attractive candidate for medicinal chemists working on next-generation therapeutics.

The< strong>synthetic route to (2R)-2-amino-2-(4-methoxyphenyl)acetic acid involves a series of well-established chemical transformations, including stereoselective reduction and protection-deprotection strategies. These methods ensure high yield and purity, which are critical for pharmaceutical applications. Recent innovations in synthetic chemistry have further refined these processes, making them more efficient and environmentally friendly.

In addition to its synthetic significance, (2R)-2-amino-2-(4-methoxyphenyl)acetic acid has been investigated for its< strong>biological mechanism. Studies suggest that it may exert its effects by modulating the activity of enzymes such as cyclooxygenase (COX) or by interacting with neurotransmitter receptors. These interactions could lead to novel therapeutic strategies for conditions such as pain management or neurodegenerative diseases.

The< strong>drug discovery pipeline continues to benefit from the exploration of compounds like (2R)-2-amino-2-(4-methoxyphenyl)acetic acid. Its unique structure and promising pharmacological profile make it a valuable asset in the quest for new treatments. As research progresses, it is likely that this compound will play an increasingly important role in both academic and industrial settings.

The< strong>cas no24593-49-5 designation ensures that researchers can reliably identify and procure this compound for their studies. With the growing emphasis on precision medicine and personalized therapies, compounds like (2R)-2-amino-2-(4-methoxyphenyl)acetic acid are poised to make significant contributions to the field of medicine.

In conclusion, (2R)-2-amino-2-(4-methoxyphenyl)acetic acid represents a fascinating example of how structural features can influence biological activity. Its chiral configuration, aromatic substituent, and amino functionality collectively contribute to its potential as a therapeutic agent. As research continues to uncover new applications for this compound, it will undoubtedly remain a cornerstone in pharmaceutical chemistry and biochemistry.

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